1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene
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Overview
Description
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is an organic compound with a complex structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene typically involves several steps:
Formation of the Ether Linkage: The initial step involves the reaction of 3,5-dimethylphenol with 2-chloroethanol under basic conditions to form 2-(3,5-dimethylphenoxy)ethanol.
Methoxylation: The next step is the methoxylation of the intermediate compound using methanol and a suitable catalyst to introduce the methoxy group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions would be essential to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the vinyl group to an ethyl group or reduce other functional groups.
Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethyl derivatives and reduced aromatic compounds.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxybenzene: Lacks the prop-1-enyl group.
1-[2-(3,5-dimethylphenoxy)ethoxy]-4-[(E)-prop-1-enyl]benzene: Lacks the methoxy group.
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-ethylbenzene: Has an ethyl group instead of the prop-1-enyl group.
Uniqueness
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the prop-1-enyl group, in particular, allows for unique interactions and reactions that are not possible with similar compounds lacking this group.
Properties
IUPAC Name |
1-[2-(3,5-dimethylphenoxy)ethoxy]-2-methoxy-4-[(E)-prop-1-enyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O3/c1-5-6-17-7-8-19(20(14-17)21-4)23-10-9-22-18-12-15(2)11-16(3)13-18/h5-8,11-14H,9-10H2,1-4H3/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKWEZZETSPZLE-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C1=CC(=C(C=C1)OCCOC2=CC(=CC(=C2)C)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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